molecular formula C11H11F2N3O2 B12239419 N-(2,6-difluorophenyl)-3-oxopiperazine-1-carboxamide

N-(2,6-difluorophenyl)-3-oxopiperazine-1-carboxamide

Cat. No.: B12239419
M. Wt: 255.22 g/mol
InChI Key: IAIGISOBWVZQIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-difluorophenyl)-3-oxopiperazine-1-carboxamide: is a chemical compound that belongs to the class of aromatic anilides This compound is characterized by the presence of a piperazine ring substituted with a 2,6-difluorophenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-difluorophenyl)-3-oxopiperazine-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2,6-difluoroaniline with nitrilotriacetic acid in the presence of triphenylphosphite as a coupling reagent . This reaction leads to the formation of the desired compound through an intramolecular phosphite-mediated amide coupling process.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2,6-difluorophenyl)-3-oxopiperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilides or piperazines.

Scientific Research Applications

Chemistry: N-(2,6-difluorophenyl)-3-oxopiperazine-1-carboxamide is used as a building block in the synthesis of various heterocyclic compounds.

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways, making it a candidate for drug development.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer’s and Parkinson’s disease. Its ability to interact with specific receptors in the brain may modulate disease progression.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of cyclin-dependent kinase 2, thereby affecting cell cycle regulation .

Comparison with Similar Compounds

Uniqueness: N-(2,6-difluorophenyl)-3-oxopiperazine-1-carboxamide is unique due to its specific substitution pattern and the presence of both a piperazine ring and a carboxamide group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H11F2N3O2

Molecular Weight

255.22 g/mol

IUPAC Name

N-(2,6-difluorophenyl)-3-oxopiperazine-1-carboxamide

InChI

InChI=1S/C11H11F2N3O2/c12-7-2-1-3-8(13)10(7)15-11(18)16-5-4-14-9(17)6-16/h1-3H,4-6H2,(H,14,17)(H,15,18)

InChI Key

IAIGISOBWVZQIP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C(=O)NC2=C(C=CC=C2F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.